Bis-(n-Propyltetramethylcyclopentadienyl)barium is an organometallic compound with the molecular formula and a molecular weight of 463.89 g/mol. This compound is classified as a barium complex of cyclopentadienyl derivatives, specifically featuring n-propyl and tetramethyl substituents on the cyclopentadienyl rings. It is primarily utilized in the fields of materials science and chemical vapor deposition due to its unique properties and reactivity.
The compound is commercially available from various suppliers, including Ereztech and American Elements, which provide it in different quantities for research and industrial applications . The compound's CAS number is 210758-43-3, and it is recognized in chemical databases for its specific properties and uses.
Bis-(n-Propyltetramethylcyclopentadienyl)barium belongs to the class of metal-organic compounds, specifically organobarium compounds. It is characterized by its barium center coordinated with two bis(n-propyltetramethylcyclopentadienyl) ligands. This classification indicates its potential utility in various chemical processes, particularly those involving thin film deposition techniques.
The synthesis of bis-(n-propyltetramethylcyclopentadienyl)barium typically involves the reaction of barium alkoxide with n-propyltetramethylcyclopentadiene in a controlled environment. The process can be carried out under inert conditions to prevent moisture and oxygen interference, which could affect the stability of the product.
The molecular structure of bis-(n-propyltetramethylcyclopentadienyl)barium features a barium atom coordinated to two identical ligands derived from n-propyltetramethylcyclopentadiene. The structure can be represented as follows:
Bis-(n-propyltetramethylcyclopentadienyl)barium participates in several chemical reactions, particularly in deposition processes:
The reactions involving this compound are typically characterized by low melting points (around 130°C), making them suitable for vaporization without significant thermal degradation .
The mechanism of action for bis-(n-propyltetramethylcyclopentadienyl)barium involves its role as a precursor in thin film deposition:
The thermal stability and reactivity parameters are crucial for optimizing deposition conditions, ensuring high-quality film formation .
Relevant data includes elemental analysis confirming the expected composition and NMR spectroscopy aligning with predicted structural features .
Bis-(n-propyltetramethylcyclopentadienyl)barium has significant applications in scientific research and industry:
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